molecular formula C7H8BrNO5S B14378638 2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate CAS No. 88202-97-5

2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate

Cat. No.: B14378638
CAS No.: 88202-97-5
M. Wt: 298.11 g/mol
InChI Key: ZRHUSCSOLWZYPR-UHFFFAOYSA-N
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Description

2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and an oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromine atom and the methanesulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Addition Reactions: The oxazole ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Reagents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.

    Catalysts: Transition metal catalysts like palladium and platinum are often employed to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce oxazole derivatives with higher oxidation states.

Scientific Research Applications

2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of biological pathways. The oxazole ring provides stability and specificity to its interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
  • 2-Iodoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate
  • 2-Bromoethyl 3-(methylsulfonyl)-1,2-oxazole-5-carboxylate

Uniqueness

2-Bromoethyl 3-(methanesulfonyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The methanesulfonyl group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

88202-97-5

Molecular Formula

C7H8BrNO5S

Molecular Weight

298.11 g/mol

IUPAC Name

2-bromoethyl 3-methylsulfonyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C7H8BrNO5S/c1-15(11,12)6-4-5(14-9-6)7(10)13-3-2-8/h4H,2-3H2,1H3

InChI Key

ZRHUSCSOLWZYPR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NOC(=C1)C(=O)OCCBr

Origin of Product

United States

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